Neodymium antimonide

Vue d'ensemble

Description

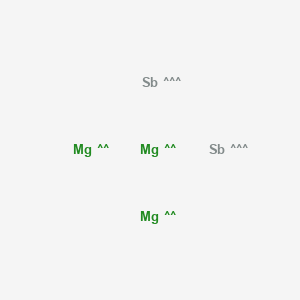

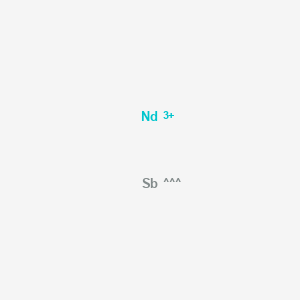

Neodymium antimonide is a compound of neodymium (Nd) and antimony (Sb). It crystallizes in the tetragonal P4/mmm space group . The structure is three-dimensional where Nd3+ is bonded in a body-centered cubic geometry to eight equivalent Sb3- atoms . All Nd–Sb bond lengths are 3.38 Å .

Molecular Structure Analysis

This compound has a tetragonal structure . In this structure, Nd3+ is bonded in a body-centered cubic geometry to eight equivalent Sb3- atoms . All Nd–Sb bond lengths are 3.38 Å .Physical And Chemical Properties Analysis

This compound has a calculated bulk crystalline density of 7.58 g/cm3 . It’s worth noting that band gaps computed with common exchange-correlation functionals such as the LDA and GGA are severely underestimated .Applications De Recherche Scientifique

Recycling and Environmental Impact

- Recycling Potential in Technology : Neodymium, a critical rare earth metal, is extensively used in sustainable technologies like computer hard disk drives (HDDs). Research suggests that recycling of HDDs presents a feasible path for large-scale recycling of neodymium, even though HDDs don't represent its largest application. However, the recovery potential from HDDs is relatively small, only about 1-3% of the total neodymium production capacity (Sprecher et al., 2014).

- Environmental Impact of Production : Comparing the environmental impact of virgin production of NdFeB magnets with recycling processes reveals that recycling, particularly via manual dismantling, is environmentally preferable. Manual disassembly allows for better recovery of magnetic material compared to shredding, which results in very low recovery rates [(Sprecher et al., 2014)](https://consensus.app/papers/life-cycle-inventory-production-production-ndfeb-earth-sprecher/ffd532de71b850119876a83a614d2f3b/?utm_source=chatgpt).

Biomedical Applications

- Phototherapy and Imaging : Neodymium vanadate (NdVO4) enhanced with plasmonic precious metal Au, forms a metal/semiconductor hybrid nanostructure improving visible and near-infrared light absorption. This enhancement facilitates its use in photothermal conversion, reactive oxygen species production, and as an anticancer agent in phototherapy. Additionally, it offers dual-modal imaging capabilities for cancer diagnosis and treatment (Chang et al., 2019).

- Subtissue Thermal Sensing : Neodymium-doped LaF₃ nanoparticles are promising subtissue optical probes due to their luminescence brightness and thermal sensitivity, making them suitable for subtissue thermal sensing. This capability is vital for controlled hyperthermia processes in medical applications (Rocha et al., 2013).

Agricultural and Biological Research

- Effects on Plant Growth and Microorganisms : Research on neodymium's biological effects shows its influence on seed growth, germination, and metabolism in plants. It also induces plant resistance and affects microorganisms and animals, providing a scientific basis for its application in agriculture (Cao Jian, 2010).

Material Science and Nanotechnology

- Pressure-Induced Phase Transition : Studies on the structural phase transition of mono-antimonides of rare earths, including neodymium, under high pressure reveal transitions from NaCl phase to body-centered tetragonal phase. This understanding is vital for material science applications under extreme conditions (Pagare et al., 2005).

- Neodymium Oxide Nanoparticles in Cancer Therapy : Nano-sized neodymium oxide has shown potential in inducing autophagic cell death in cancer cells, suggesting its applicability in cancer therapy (Chen et al., 2005).

Oceanography and Environmental Science

- Neodymium in Oceans : The neodymium isotopic composition in seawater, essential for reconstructing ocean circulation, is influenced by non-conservative components like trace metal inputs and isotopic exchange. This information is crucial for understanding oceanographic changes and trace element chemistry (van de Flierdt et al., 2016).

Electrochemical Applications

- Detection of Pharmaceuticals : Neodymium vanadate nanoparticles on a carbon–boron core–shell microspheres matrix demonstrate significant electrochemical properties for detecting pharmaceutical contaminants, showcasing neodymium's role in environmental monitoring and public health safety (Balasubramanian et al., 2022).

Neodymium in Material Synthesis

- Synthesis of Neodymium Hydroxide Nanoparticles : The synthesis of neodymium hydroxide nanoparticles, a precursor for neodymium oxide, is crucial for applications in materials like optical coatings and catalytic materials. Various synthesis methods, including low-temperature processes, have been explored for producing these nanoparticles with specific morphologies (Martinez-Torres et al., 2017).

Nuclear Science

- Neutron Transmission and Capture in Neodymium : Improved neutron cross-section data of neodymium is vital for reactor neutronic calculations, influencing the safety and efficiency of nuclear reactors. Such data assist in understanding neodymium's behavior under nuclear conditions (Barry et al., 2006).

Safety and Hazards

Orientations Futures

The demand for Neodymium, a component of Neodymium antimonide, is continually growing due to its crucial role in green energy technologies . In the near term, global demand for magnets made with neodymium could triple by 2035 . This suggests that research into this compound and related compounds could be an important direction for future work.

Propriétés

IUPAC Name |

antimony;neodymium(3+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Nd.Sb/q+3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLQQXGWUZVSMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Sb].[Nd+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NdSb+3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12035-23-3 | |

| Record name | Antimony, compd. with neodymium (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony, compd. with neodymium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony, compound with neodymium (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride](/img/structure/B3365065.png)